molecular formula C10H17NO4 B12581813 (2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid

(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid

Cat. No.: B12581813
M. Wt: 215.25 g/mol
InChI Key: WSZDLYUKDIEHDY-ZETCQYMHSA-N
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Description

(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc group removal.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid has several scientific research applications:

    Chemistry: It is used in peptide synthesis as a protected amino acid.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive peptides.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid: Similar in structure but with a hydroxy group instead of a butenoic acid moiety.

    (2S)-2-(tert-Butoxycarbonylamino)-4-cyclobutyl-butanoic acid: Contains a cyclobutyl group instead of a butenoic acid moiety.

Uniqueness

(2S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-butenoic acid is unique due to its specific structure, which includes a butenoic acid moiety. This structure provides distinct reactivity and properties compared to other Boc-protected amino acids.

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid

InChI

InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h7H,1H2,2-5H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

WSZDLYUKDIEHDY-ZETCQYMHSA-N

Isomeric SMILES

CC(=C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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